
Testosterone-cysteamine-dans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Testosterone-cysteamine-dans, also known as this compound, is a useful research compound. Its molecular formula is C37H50N4O7S2 and its molecular weight is 726.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Hormonal Therapy
Overview : Testosterone replacement therapy (TRT) is commonly used to address testosterone deficiency in men, which can lead to various health issues, including metabolic disorders.
Key Findings :
- A study indicated that testosterone treatment significantly reduced the incidence of type 2 diabetes among men with low testosterone levels. In a randomized trial, those receiving testosterone showed a lower rate of developing diabetes compared to the placebo group (12% vs. 21%) over two years .
- TRT has been associated with improvements in body composition, bone density, and sexual function .
Cystinosis Treatment
Overview : Cysteamine is primarily used in the treatment of cystinosis, a genetic disorder leading to cystine accumulation within lysosomes.
Key Findings :
- The combination of cysteamine with testosterone may enhance therapeutic outcomes in patients with cystinosis by potentially improving metabolic functions and reducing cystine levels in tissues .
- Animal studies have shown that cysteamine treatment can lead to significant reductions in intracellular cystine levels, suggesting that the addition of testosterone could further enhance these effects .
Antiviral Properties
Overview : The compound has been explored for its potential antiviral applications.
Key Findings :
- Research has indicated that testosterone-cysteamine-dans may exhibit antiviral properties, making it a candidate for treating viral infections. The specific mechanisms are still under investigation, but the combination could enhance cellular responses against viral pathogens .
- In vitro studies have demonstrated that compounds similar to this compound can inhibit viral replication, suggesting a promising avenue for further research .
Cancer Research
Overview : The anticancer properties of nitrogen-containing compounds are an area of active investigation.
Key Findings :
- Recent studies have highlighted the potential for nitrogen-based compounds like this compound to exhibit anticancer activity. For instance, certain derivatives showed significant cytotoxic effects against various cancer cell lines .
- The structure-activity relationship (SAR) studies indicate that modifications to the compound could enhance its efficacy against specific cancer types, warranting further exploration in clinical settings .
Metabolic Effects
Overview : The metabolic effects of testosterone on insulin sensitivity and body composition are critical areas of research.
Key Findings :
- Testosterone has been shown to improve insulin sensitivity and reduce fat mass while increasing lean body mass. These effects are crucial for managing conditions like obesity and metabolic syndrome .
- Case studies suggest that patients undergoing TRT often experience improvements in metabolic markers, including lipid profiles and glucose metabolism .
Data Table: Summary of Research Findings
化学反应分析
Step 1: Formation of Testosterone-3-CMO
Testosterone is first modified at the 3-keto position to form a carboxymethyl oxime (CMO) derivative using a carbodiimide coupling agent. This intermediate, testosterone-3-CMO, serves as the reactive site for subsequent conjugation .
Step 2: Conjugation with Cysteamine
Testosterone-3-CMO reacts with cysteamine hydrochloride in a nitrogen atmosphere to form a thioether linkage. Key reaction conditions include:
-
Solvent : Methanol or dioxane
-
Molar ratio : Excess cysteamine (to prevent cross-linking)
-
Purification : Ethyl acetate extraction followed by thin-layer chromatography (TLC) with benzene:ethyl acetate:acetone (1:8:1) .
Reaction Yield :
Product | Yield (%) | Purity |
---|---|---|
Testosterone-cysteamine | 8% | >85% |
Byproducts | 53% | - |
Byproducts include oxidized cysteamine derivatives and unreacted testosterone-CMO .
Step 3: Dansylation
The cysteamine-linked product is further conjugated with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) to enhance fluorescence properties. This step occurs under alkaline conditions (pH 9–10) with a dansyl-to-cysteamine molar ratio of 1:1 .
Key Observations
-
Thioether Stability : The thioether bond between cysteamine and testosterone is resistant to hydrolysis under physiological pH but susceptible to strong oxidizing agents .
-
Dansyl Group Reactivity : The dansyl moiety introduces fluorescence but does not participate in further chemical reactions under mild conditions .
Byproduct Formation
-
Oxidized Cysteamine : During synthesis, cysteamine may oxidize to cystamine, forming disulfide bridges that reduce yield .
-
Cross-Linking : Excess cysteamine minimizes dimerization of testosterone-CMO, but residual cross-linked products are often observed .
Stability and Degradation
-
Thermal Stability : The compound remains stable at 4°C in methanol for >8 months .
-
Enzymatic Degradation : this compound is resistant to common proteases but undergoes hepatic metabolism via cytochrome P450 enzymes (e.g., CYP3A4), similar to native testosterone .
Comparative Analysis with Related Compounds
Table 1: Reaction Optimization Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Cysteamine excess | 10:1 molar ratio | Maximizes conjugation |
pH during dansylation | 9.5 | Prevents dansyl hydrolysis |
Solvent polarity | Low (e.g., dioxane) | Reduces byproducts |
Table 2: Metabolic Pathways
Enzyme | Action | Product |
---|---|---|
CYP3A4 | Oxidizes A-ring | 19-Hydroxy metabolites |
Glutathione transferase | Conjugates cysteamine moiety | Excreted via bile |
常见问题
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing testosterone-cysteamine-dans derivatives with high purity?
- Methodological Answer : Optimize reaction stoichiometry (e.g., molar ratios of cysteamine to testosterone) under inert atmospheres to prevent oxidation. Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for purity validation, ensuring retention time consistency (±0.1 min) and mass-to-charge (m/z) ratios matching theoretical values. Track byproducts (e.g., disulfide bonds from cysteamine dimerization) via UV-Vis spectroscopy at 260 nm .
Q. How can researchers validate the structural integrity of this compound conjugates?
- Methodological Answer : Combine 1H/13C NMR (nuclear magnetic resonance) for functional group confirmation (e.g., sulfhydryl peaks at ~1.5 ppm for cysteamine) with FT-IR (Fourier-transform infrared spectroscopy) to identify S-H stretching vibrations (2500–2600 cm−1). Cross-validate with X-ray crystallography for spatial conformation analysis .
Q. What are the key challenges in quantifying this compound in biological matrices?
- Methodological Answer : Address matrix interference (e.g., plasma proteins) using solid-phase extraction (SPE) with C18 columns. Employ isotope dilution mass spectrometry (ID-MS) with deuterated analogs (e.g., d3-testosterone) as internal standards. Calibration curves should achieve R2 > 0.99 across 1–100 ng/mL ranges .
Advanced Research Questions
Q. How do contradictory pharmacokinetic (PK) data for this compound across species inform translational research?
- Methodological Answer : Conduct interspecies meta-analysis using compartmental modeling (e.g., NONMEM). Compare clearance rates (CL/F) and volume of distribution (Vd) in rodents vs. primates. Adjust for allometric scaling discrepancies (e.g., 0.75 power law for CL) and protein binding differences (e.g., albumin affinity variations). Sensitivity analysis can isolate species-specific metabolic pathways (e.g., CYP3A4 vs. CYP2C11 dominance) .
Q. What statistical frameworks resolve inconsistencies in this compound’ receptor binding affinity reported across studies?
- Methodological Answer : Apply mixed-effects models to account for inter-lab variability (e.g., assay temperature, ligand concentrations). Use Bayesian meta-regression to weight studies by sample size and methodological rigor (e.g., SPR vs. radioligand binding). Report pooled affinity constants (Kd) with 95% credible intervals .
Q. How can researchers design dose-response studies to distinguish androgen receptor (AR)-mediated effects from off-target actions of this compound?
- Methodological Answer : Utilize AR-knockout models alongside wild-type controls. Measure downstream biomarkers (e.g., PSA levels) via ELISA and cross-validate with transcriptomics (RNA-seq for AR-responsive genes like KLK3). Apply partial least squares regression (PLS-R) to differentiate AR-dependent vs. -independent pathways .
Q. Data Analysis & Interpretation
Q. What computational tools are recommended for molecular dynamics (MD) simulations of this compound interactions?
- Methodological Answer : Use GROMACS or AMBER for force field parameterization (CHARMM36 for lipids, GAFF for ligands). Simulate ligand-receptor binding (e.g., AR ligand-binding domain) over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) and binding free energy (ΔG) via MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) .
Q. How should researchers handle batch effects in high-throughput screening (HTS) data for this compound analogs?
- Methodological Answer : Apply ComBat or SVA (Surrogate Variable Analysis) for batch correction. Normalize raw fluorescence/absorbance data using Z-scores or robust spline methods. Validate with PCA (Principal Component Analysis) to confirm reduced inter-batch variance .
Q. Key Methodological Insights
- Reproducibility : Pre-register protocols (e.g., OSF, ClinicalTrials.gov ) to mitigate bias. Use open-source tools (e.g., R, Python) for transparent data processing .
- Conflict Resolution : Apply GRADE (Grading of Recommendations Assessment, Development, and Evaluation) criteria to rank evidence quality when reconciling contradictory results .
属性
CAS 编号 |
75585-80-7 |
---|---|
分子式 |
C37H50N4O7S2 |
分子量 |
726.9 g/mol |
IUPAC 名称 |
5-[2-[[2-[2-[[2-[(Z)-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]ethylsulfanyl]acetyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C37H50N4O7S2/c1-36-15-13-25(21-24(36)9-10-28-29-11-12-33(42)37(29,2)16-14-30(28)36)41-48-22-34(43)40-19-20-49-23-35(44)39-18-17-38-31-7-3-6-27-26(31)5-4-8-32(27)50(45,46)47/h3-8,21,28-30,33,38,42H,9-20,22-23H2,1-2H3,(H,39,44)(H,40,43)(H,45,46,47)/b41-25-/t28?,29?,30?,33-,36-,37-/m0/s1 |
InChI 键 |
WFWAMPNZDXTYTJ-WHPYUFEKSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)NCCSCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)CCC34C |
手性 SMILES |
C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N\OCC(=O)NCCSCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)/CC[C@]34C |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)NCCSCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)CCC34C |
同义词 |
17 beta-hydroxy-4-androsten-3-one 3-O-(1'-sulfo-5'-naphthylaminoethylcarbamoylmethylthioethylcarbamoylmethyl)oxime testosterone-cysteamine-DANS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。